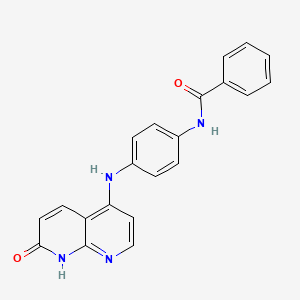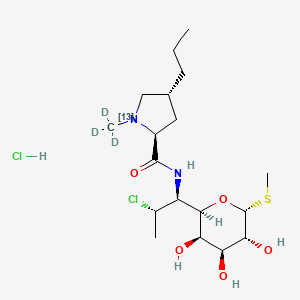
Clindamycin-13C,D3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clindamycin-13C,D3 Hydrochloride is a stable isotope-labeled version of the antibiotic Clindamycin Hydrochloride. This compound is commonly used in medical research and drug development to study the pharmacokinetics and pharmacodynamics of Clindamycin Hydrochloride. Clindamycin Hydrochloride is a potent antibiotic that belongs to the lincosamide family and is used to treat a wide range of bacterial infections, including infections of the respiratory tract, skin, and soft tissues .
Vorbereitungsmethoden
The preparation of Clindamycin-13C,D3 Hydrochloride involves the synthesis of Clindamycin followed by the incorporation of stable isotopes. The synthetic route typically starts with lincomycin, which undergoes a series of chemical reactions including silicon protecting group application, selective deprotection, Mitsunobu substitution reaction, and hydrolysis reaction to obtain 7-epime lincomycin. This intermediate is then subjected to chlorination to produce Clindamycin . The incorporation of stable isotopes, such as carbon-13 and deuterium, is achieved through specific labeling techniques during the synthesis process .
Analyse Chemischer Reaktionen
Clindamycin-13C,D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Clindamycin-13C,D3 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the pharmacokinetics and pharmacodynamics of Clindamycin Hydrochloride. In biology, it is used to investigate the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cells. In medicine, it is used to develop new antibiotics and to study the effects of Clindamycin on various bacterial infections. In industry, it is used in the production of stable isotope-labeled compounds for research and development purposes .
Wirkmechanismus
Clindamycin-13C,D3 Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the assembly of the ribosome and the translation process. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell. The molecular targets of Clindamycin include the 23S RNA of the 50S subunit, and the pathways involved in its mechanism of action are related to the inhibition of peptide chain synthesis .
Vergleich Mit ähnlichen Verbindungen
Clindamycin-13C,D3 Hydrochloride is similar to other lincosamide antibiotics, such as lincomycin and Clindamycin Hydrochloride. it is unique due to the incorporation of stable isotopes, which makes it particularly useful for research purposes. Similar compounds include:
Lincomycin: A naturally occurring lincosamide antibiotic with a similar mechanism of action.
Clindamycin Hydrochloride: The non-labeled version of this compound, used to treat bacterial infections.
Erythromycin: A macrolide antibiotic that also inhibits bacterial protein synthesis but binds to a different site on the ribosome
Eigenschaften
Molekularformel |
C18H34Cl2N2O5S |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuterio(113C)methyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1/i3+1D3; |
InChI-Schlüssel |
AUODDLQVRAJAJM-QBUBXJGKSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)CCC.Cl |
Kanonische SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


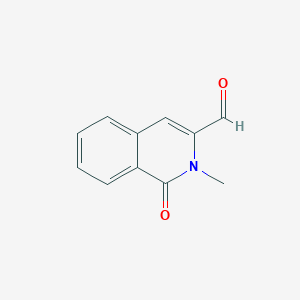
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
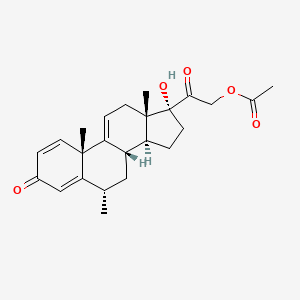
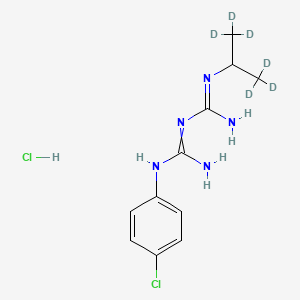
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
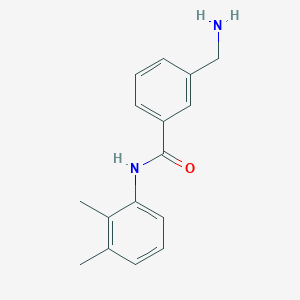
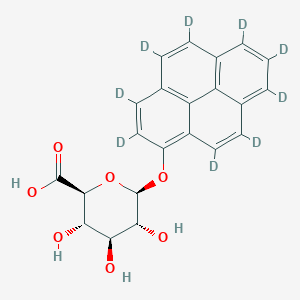
![Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)

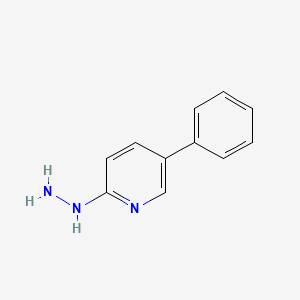
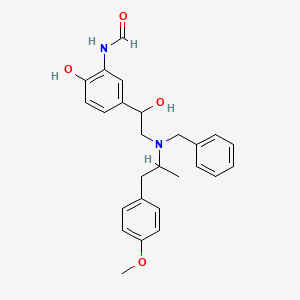
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
